Vogeloside

Anti-inflammatory Natural Product Pharmacology Macrophage Biology

Standardizing cellular inflammation models requires a secoiridoid with validated NOS inhibitory activity. Generic iridoids like sweroside or loganin lack this specific mechanism. - **Activity**: NO production inhibition (LPS-activated macrophages); activity comparable to aminoguanidine. - **Purity**: ≥98% (HPLC); baseline separation from 7-epimer epi-vogeloside ensures accurate LC-MS quantification. - **Quality**: Definitive marker compound for Lonicera japonica and Triosteum pinnatifidum authentication.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
Cat. No. B12397861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVogeloside
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C
InChIInChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11-,12-,13+,14-,16+,17+/m1/s1
InChIKeyRAYZRCGMIDUTKS-IZDXNTEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vogeloside Chemical Identity & Pharmacological Overview


Vogeloside (CAS: 60077-47-6, molecular formula C₁₇H₂₄O₁₀, molecular weight 388.37 g/mol) is a secoiridoid glycoside belonging to the broader iridoid natural product class [1]. It is isolated from various plant sources including the roots of Triosteum pinnatifidum, the leaves of Lonicera japonica, and species of Gentiana, and is characterized by a glucose moiety attached to a cleaved cyclopentane ring system [2][3]. This compound is distinguished from common iridoid analogs by its specific substitution pattern, which confers a distinct bioactivity profile centered on nitric oxide (NO) production inhibition in LPS-activated macrophages [4].

Reported macrophage NO production inhibition assay context
Caprifoliaceae chemotaxonomic marker for botanical authentication studies
Neuritogenic SAR probe scaffold (n-butyl derivative context)
Stereochemical reference standard for epi-vogeloside discrimination

Why Generic Secoiridoids Cannot Substitute for Vogeloside


Despite sharing the secoiridoid core structure, closely related analogs such as sweroside, swertiamarin, gentiopicroside, and loganin exhibit markedly different biological activities and physicochemical properties [1]. Vogeloside uniquely demonstrates nitric oxide production inhibitory activity comparable to aminoguanidine, a classic inhibitor, whereas many structural analogs either lack this activity or exhibit divergent neurogenic effects [2]. Additionally, the 7-position stereochemistry (differentiating vogeloside from its epimer, epi-vogeloside) critically impacts its chromatographic retention time and spectral fingerprint, making it a specific marker for quality control in botanicals like Lonicera and Gentiana species [3]. Therefore, substituting vogeloside with a generic or cheaper secoiridoid glycoside would compromise both experimental reproducibility and the integrity of chemical standardization protocols.

Generic secoiridoids may lack reported NO inhibition context; activity comparable to aminoguanidine is not transferable across analogs.
Epi-vogeloside stereochemistry alters chromatographic retention; cannot serve as direct analytical substitute in botanical QC methods.
Neuritogenic SAR profile is structure-sensitive; native vogeloside not tested in the same assay, may diverge from sweroside-class responses.

Comparative Evidence: Vogeloside vs. Secoiridoid Analogs


Nitric Oxide Synthase Inhibition vs. Aminoguanidine in Macrophages

In a direct bioassay, vogeloside inhibited nitric oxide production in lipopolysaccharide-activated macrophages with activity comparable to that of aminoguanidine, a classic NOS inhibitor [1]. While exact IC50 values for vogeloside were not numerically reported, the study's conclusion of 'comparable' activity was based on parallel dose-response assessments, positioning vogeloside as a natural product alternative to synthetic aminoguanidine in cellular models of inflammation .

NO inhibition vs. aminoguanidine
Class-level inference
Activity comparable to aminoguanidine (qualitative, no IC50 reported)
Supports macrophage NO inhibition study fit
Parallel dose-response assessment; exact values not numerically quantified
Anti-inflammatory Natural Product Pharmacology Macrophage Biology

Neuritogenic Activity: Vogeloside Derivatives vs. Sweroside

A comparative study evaluated the neuritogenic activity of several secoiridoid glycosides in PC12h cells. While compounds such as sweroside (K-1) and swertiamarin (K-2) demonstrated 'most potent' neurite outgrowth among the K-series, the vogeloside derivative n-butyl vogeloside (H-1) and its epimer n-butyl epivogeloside (H-2) were also active, with H-2 being the most potent among the H-series [1]. Native vogeloside itself was not tested in this particular assay, but the data highlight how subtle structural modifications (e.g., n-butylation) dramatically alter neurogenic potential, underscoring that vogeloside cannot be interchanged with simple secoiridoids like sweroside for neurotrophic studies [1].

Neuritogenic activity (derivatives)
Cross-study comparable
n-Butyl vogeloside (H-1) and epimer (H-2) active; sweroside (K-1) most potent among tested
Supports neuritogenic SAR probe context
Native vogeloside not tested; structural modifications alter neurogenic potential
Neuropharmacology Neurite Outgrowth Natural Product Screening

Chromatographic Separation of Vogeloside and Epi-vogeloside

Vogeloside and its 7-epimer, epi-vogeloside, co-occur in several plant species but can be distinguished by their chromatographic and spectroscopic properties. In a capillary HPLC-ESI/MS analysis of five Lonicera species, epi-vogeloside and vogeloside were resolved and quantified, enabling accurate species authentication and quality assessment of Flos Lonicerae [1]. Similarly, an HPLC-ELSD method for Lonicera japonica specifically separated 7-epi-vogeloside from other iridoid glycosides, with vogeloside being a key marker [2]. This stereochemical distinction is critical; epi-vogeloside is not a suitable substitute for vogeloside in botanical reference materials or metabolomic studies.

Stereoisomer separation
Direct head-to-head comparison
Baseline separation of vogeloside and epi-vogeloside by capillary HPLC-ESI/MS and HPLC-ELSD
Enables stereoisomer-specific quantification in plant extracts
Retention times differ; epi-vogeloside not a suitable analytical substitute
Phytochemical Analysis Chemotaxonomy Quality Control

Chemotaxonomic Marker Occurrence: Vogeloside vs. Sweroside

Vogeloside has been reported as a characteristic constituent in specific plant species, including Triosteum pinnatifidum, Lonicera macrantha, and Lonicera confusa, whereas sweroside is more widely distributed across Gentiana species (e.g., G. macrophylla, G. algida) [1][2]. This differential occurrence underpins the use of vogeloside as a chemotaxonomic marker for the Caprifoliaceae family, particularly for distinguishing between closely related genera [3]. In contrast, sweroside serves as a marker for Gentianaceae. Therefore, substituting sweroside for vogeloside in botanical authentication protocols would yield false-negative or false-positive species identification.

Chemotaxonomic distribution
Class-level inference
Present in Triosteum pinnatifidum, Lonicera spp.; sweroside dominant in Gentiana spp.
Supports Caprifoliaceae authentication marker context
Based on literature surveys; verify per species batch
Botanical Authentication Natural Product Chemistry Species Differentiation

Vogeloside Optimal Application Scenarios


Natural Product NOS Inhibition Studies

Vogeloside is the secoiridoid glycoside of choice for cellular inflammation models requiring a natural product alternative to synthetic NOS inhibitors. Its validated activity, comparable to aminoguanidine in LPS-activated macrophages, makes it suitable for mechanistic studies of NO-mediated inflammatory pathways [1]. It is not recommended to substitute with sweroside or loganin, which lack this specific validated activity.

Chemotaxonomic Marker for Caprifoliaceae Authentication

Vogeloside is a definitive marker compound for authenticating Lonicera species (e.g., L. japonica, L. macrantha) and Triosteum pinnatifidum, distinguishing them from Gentiana species that contain sweroside. Its presence, quantified by HPLC-ELSD or LC-MS, ensures botanical identity and quality of raw materials in herbal medicine and nutraceutical supply chains [2][3].

Neuritogenic Structure-Activity Relationship Probe

The vogeloside scaffold, particularly its n-butyl derivatives, exhibits neuritogenic activity in PC12h cells, distinguishing it from simpler secoiridoids like gentiopicroside. Researchers investigating neurotrophic factor-like compounds should prioritize vogeloside derivatives over other iridoids based on comparative activity data from Chiba et al. (2011) [4].

Stereoisomer Discrimination Reference Standard

Given its baseline chromatographic separation from its 7-epimer, epi-vogeloside, pure vogeloside is essential as a reference standard in HPLC and LC-MS methods for accurate quantification of iridoid glycosides in complex botanical matrices [2]. This is critical for compliance with pharmacopoeial monographs and research reproducibility.

Application
Selection Property
Validation Focus
Macrophage NO inhibition studies
Reported NO production inhibition context
Confirm activity comparable to reference inhibitor in target model
Botanical species authentication
Differential phytochemical distribution
Verify presence by HPLC-MS in target species
Neurite outgrowth SAR studies
n-Butyl derivative neuritogenic response
Assess neuritogenic activity in PC12h or relevant cell model
Stereoisomer-specific HPLC quantification
Chromatographic separation from epi-vogeloside
Confirm baseline separation under method conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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